molecular formula C9H13FN2O B2557801 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine CAS No. 1183707-64-3

3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Cat. No. B2557801
CAS RN: 1183707-64-3
M. Wt: 184.214
InChI Key: UMCNSTHSVLGCPO-UHFFFAOYSA-N
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Description

3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine, also known as FMeEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMeEDA is a derivative of benzene-1,2-diamine that contains a fluorine atom and a 2-methoxyethyl group.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Substituted benzene-1,2-diamines, like 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine , are pivotal in the synthesis of arylbenzimidazole-based OLEDs . These OLEDs are used in display and lighting technologies due to their efficient electroluminescence. The compound’s structural properties may influence the color and efficiency of the emitted light.

Lewis Acid Catalysis

Benzotriazolium salts derived from substituted benzene-1,2-diamines act as Lewis acid catalysts in various organic reactions, such as the Nazarov cyclization . The fluoro and methoxyethyl groups in the compound could potentially enhance the catalytic activity by stabilizing the transition state of the reaction.

Organic Electronic Devices

Dihydrotetraazaanthracenes, which are synthesized from N-substituted ortho-phenylenediamines, find applications in organic electronic devices . The electron-donating methoxyethyl group in 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine could improve the electronic properties of these materials.

Anticancer Activity

1,2-Disubstituted benzimidazoles, which can be synthesized from compounds like 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine , have been tested for their cytotoxicity against cancer cells . The presence of the fluoro group might enhance the compound’s ability to interact with biological targets.

Non-Covalent Organocatalysis

Benzene-1,2-diamine derivatives serve as double hydrogen bond donors in non-covalent organocatalysts . The specific structure of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine could be exploited to design organocatalysts with enhanced binding and catalytic efficiencies.

Aromatic Polyamides Synthesis

Triphenylamine-based diamines are essential monomers for synthesizing aromatic polyamides with diverse properties . The unique substituents on 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine may lead to polyamides with novel characteristics, potentially useful in high-performance materials.

properties

IUPAC Name

3-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-13-6-5-12-8-4-2-3-7(10)9(8)11/h2-4,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCNSTHSVLGCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

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